Nadoxolol - 54063-51-3

Nadoxolol

Catalog Number: EVT-275912
CAS Number: 54063-51-3
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nadoxolol is a member of naphthalenes.
Source and Classification

Nadoxolol is categorized under beta-blockers, which are commonly used to manage various cardiovascular conditions. It has been synthesized in laboratory settings and is available in its hydrochloride form, enhancing its solubility and bioavailability for pharmaceutical applications . The compound's unique structure allows it to interact with adrenergic receptors, making it effective in modulating heart rate and blood pressure.

Synthesis Analysis

Methods of Synthesis

The synthesis of nadoxolol involves multiple steps that can include the formation of its hydrochloride salt. A common method involves dissolving the base form of nadoxolol in water, followed by the addition of an alkali metal salt to precipitate the desired hydrochloride form. Various techniques can be employed to optimize yield and purity, including solvent evaporation and crystallization processes .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH. For instance, adjusting the pH to specific levels can facilitate the crystallization process, allowing for the isolation of high-purity nadoxolol hydrochloride. Advanced methods such as high-performance liquid chromatography (HPLC) are often used to analyze the purity and concentration of synthesized batches .

Molecular Structure Analysis

Structure and Data

Nadoxolol possesses a complex molecular structure characterized by a beta-phenethylamine backbone with specific functional groups that confer its pharmacological properties. The molecular formula for nadoxolol is C16_{16}H22_{22}N2_{2}O3_{3} with a molecular weight of approximately 290.36 g/mol. The compound's structure includes hydroxyl groups that play a critical role in its interaction with beta-adrenergic receptors .

Chemical Reactions Analysis

Reactions Involving Nadoxolol

Nadoxolol can undergo various chemical reactions typical of beta-blockers, including esterification and salt formation. Its reactivity is influenced by the presence of hydroxyl groups, which can participate in nucleophilic substitution reactions.

Technical Details

In laboratory settings, nadoxolol may be reacted with fatty acids to form derivatives that enhance its pharmacological profile or alter its solubility characteristics. The reaction conditions must be optimized to prevent degradation of the active compound while achieving the desired modifications .

Mechanism of Action

Process and Data

Nadoxolol functions primarily as a competitive antagonist at beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines such as epinephrine and norepinephrine, leading to decreased heart rate and contractility. This mechanism is beneficial in managing conditions like hypertension and arrhythmias.

Pharmacological Data

Research indicates that nadoxolol's affinity for beta-receptors contributes to its effectiveness in reducing cardiac workload and oxygen demand, making it a valuable agent in cardiovascular therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nadoxolol typically appears as a white crystalline powder.
  • Solubility: It is soluble in water (especially in its hydrochloride form), ethanol, and methanol.
  • Melting Point: The melting point ranges between 150°C to 160°C.

Chemical Properties

  • pKa: The pKa value indicates its ionization state at physiological pH, which influences its absorption and distribution within biological systems.
  • Stability: Nadoxolol demonstrates stability under standard storage conditions but may degrade when exposed to extreme temperatures or moisture.
Applications

Scientific Uses

Nadoxolol has been extensively studied for its potential applications in treating cardiac arrhythmias due to its ability to modulate heart rate effectively. Additionally, ongoing research explores its effects on metabolic pathways, particularly regarding glucose regulation, making it relevant for diabetes management as well .

Historical Development & Pharmacological Classification of Nadoxolol

Emergence in Antiarrhythmic Drug Discovery (1970s–1980s)

Nadoxolol emerged during the prolific 1970s-1980s era of cardiovascular drug discovery, positioned as a novel antiarrhythmic agent targeting cardiac rhythm disorders. Its initial pharmacological characterization was documented in a 1976 clinical study by Warembourg and Ducloux, which investigated its efficacy in managing cardiac arrhythmias [2]. This research period coincided with intensive efforts to develop beta-adrenergic receptor antagonists with improved safety and selectivity profiles compared to early prototypes like propranolol. Nadoxolol represented a structural evolution within this drug class, specifically engineered to modulate electrical conduction pathways in the heart while maintaining beta-receptor antagonism [2] [5]. Despite promising antiarrhythmic activity in preliminary investigations, the compound never progressed to widespread clinical adoption or commercial marketing, remaining primarily a chemical and pharmacological curiosity within the beta-blocker lineage [2]. Its development trajectory reflects the intense competition and high attrition rates characteristic of cardiovascular drug discovery during this transformative period, where numerous structural analogues were synthesized and screened to identify candidates with optimal therapeutic profiles.

Table 1: Key Antiarrhythmic Beta-Blockers Under Investigation in the 1970s-1980s Era

Compound NamePrimary Indication FocusDevelopment Status by 1990Structural Distinction
NadoxololCardiac arrhythmiasPreclinical/early clinicalNaphthyloxy-imidamide
PropranololAngina, Hypertension, ArrhythmiasMarketed (1964)Naphthalene ring system
NadololHypertension, AnginaMarketed (1978)Cis-diol configuration
TimololGlaucoma, HypertensionMarketed (1978)Morpholine ring
PindololHypertensionMarketed (1982)Intrinsic sympathomimetic activity

Structural Analogues and Beta-Adrenergic Receptor Blocker Lineage

Nadoxolol belongs to the structural family of naphthalene-derived beta-blockers, sharing a core aryoxypropanolamine pharmacophore with prototypical agents like propranolol and nadolol. Its specific chemical designation is N′,3-Dihydroxy-4-naphthalen-1-yloxybutanimidamide, featuring a unique imidamide substitution at the terminal amine group that differentiates it from the isopropylamine moiety common to most classical beta-blockers [2]. This structural modification is significant as it replaces the typical secondary alkylamine with a hydroxyamidine group, potentially altering receptor binding kinetics, physicochemical properties, and metabolic stability compared to its contemporaries.

Chemical analysis reveals that nadoxolol maintains the critical elements for beta-receptor antagonism: 1) the aromatic ring system (naphthalene) essential for hydrophobic interactions with the receptor binding pocket, 2) the ether oxygen linking the aromatic system to the aliphatic chain, and 3) the protonatable nitrogen atom crucial for forming ionic bonds with aspartate residues in the receptor's transmembrane domain [5] [7]. The molecule's stereochemistry at the chiral center adjacent to the alcohol group likely influences its receptor binding affinity, consistent with the enantioselectivity observed in beta-adrenergic blockade. Unlike the commercially successful nadolol, which possesses a distinctive cis-diol configuration on its tetralin ring system conferring high hydrophilicity and renal elimination [1] [4], nadoxolol's imidamide moiety introduces potential hydrogen bonding capabilities and polarity that may impact its absorption, distribution, and duration of action. This structural divergence represents a deliberate medicinal chemistry strategy to fine-tune drug properties within the crowded beta-blocker therapeutic class.

Table 2: Structural Comparison of Naphthalene-Derived Beta-Blockers

Structural FeatureNadoxololPropranololNadolol
Core Aromatic System1-Naphthol1-Naphthol5,6,7,8-Tetrahydro-1-naphthol
Amino SubstituentN′-HydroxyamidineIsopropylaminetert-Butylamine
Key Functional GroupsHydroxyamidine, Secondary alcoholSecondary amine, Secondary alcoholcis-Diol, tert-amine
Molecular FormulaC₁₄H₁₆N₂O₃C₁₆H₂₁NO₂C₁₇H₂₇NO₄
Molecular Weight (g/mol)260.29259.34309.40
Chiral CentersLikely 113 (racemic mixture)

Patent Landscape and Early Industrial Synthesis Efforts

The intellectual property landscape surrounding nadoxolol is notably sparse compared to its successfully commercialized structural analogues, reflecting its failure to transition from experimental compound to therapeutic product. Comprehensive patent database analysis reveals no significant granted patents specifically claiming nadoxolol as a primary compound, manufacturing processes, or therapeutic applications—a stark contrast to the robust patent estates developed for beta-blockers like nadolol (patented in 1970) and propranolol [1] [3] [6]. This absence suggests either limited industrial investment or unsuccessful optimization attempts during preclinical development.

Contemporary synthesis methodologies for structurally related compounds provide insight into potential manufacturing routes for nadoxolol. Industrial production of beta-blockers during this era typically employed three strategic approaches:

  • Epoxide Ring-Opening: Nucleophilic attack of naphthoxide anions on epichlorohydrin, followed by aminolysis of the resultant epoxy intermediate with appropriate amines [3] [6].
  • Chiral Resolution: Kinetic resolution of racemic precursors using enzymatic methods or diastereomeric salt formation, crucial for obtaining enantiomerically pure beta-blockers given the stereoselective nature of beta-receptor binding [9].
  • Catalytic Asymmetric Synthesis: Emerging methodologies employing chiral catalysts to establish stereocenters enantioselectively, though less mature in the 1970s-1980s timeframe [9].

Nadoxolol's unique hydroxyamidine group would necessitate specialized synthetic steps, potentially involving amidoxime intermediates or hydroxylation of nitrile precursors. The absence of documented commercial-scale synthesis implies significant manufacturing challenges or unfavorable economics compared to established beta-blockers. Industrial chemistry efforts during this period heavily prioritized scalable, cost-effective processes as evidenced by nadolol manufacturing patents (e.g., EP0445250B1 and US5319141A), which detail optimized crystallization techniques and hydroxylation reactions to obtain the desired cis-diol stereochemistry [3] [6]. The lack of similar process patents for nadoxolol underscores its status as a pharmacological footnote rather than a therapeutic breakthrough.

Table 3: Representative Beta-Blocker Synthesis Patents During Nadoxolol's Development Era

Patent NumberPriority YearAssigneeKey Compound(s)Innovative Manufacturing Aspect
EP0445250B11990Not specifiedNadololIodine-mediated stereoselective hydroxylation
US5319141A1991Not specifiedNadololAcetic acid/water crystallization system
US4072719A1976American Home ProductsAtenololPhenylacetamide intermediates
GB1217021A1967Imperial Chemical IndustriesPropranololEpichlorohydrin-naphthol coupling

Properties

CAS Number

54063-51-3

Product Name

Nadoxolol

IUPAC Name

N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17-18H,8-9H2,(H2,15,16)

InChI Key

UPZVYDSBLFNMLK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O

Solubility

Soluble in DMSO

Synonyms

4-(1-naphthyloxy)-3-hydroxybutyramidoxime
Bradyl
LL 1530
nadoxolol
nadoxolol hydrochloride

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(C/C(=N\O)/N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.